molecular formula C8H6N2O2 B13103897 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone

1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone

Cat. No.: B13103897
M. Wt: 162.15 g/mol
InChI Key: REHPNCRXIIDBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone is an organic compound belonging to the class of isoxazolopyridines. These compounds are characterized by an isoxazole ring fused to a pyridine ring. Isoxazole is a five-membered ring with three carbon atoms, an oxygen atom, and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the condensation of corresponding acids followed by hydrolysis and cyclization . The reaction is often carried out in a solvent medium such as tetrahydrofuran, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone stands out due to its unique combination of an isoxazole and pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone is a heterocyclic compound characterized by a fused isoxazole and pyridine structure. Its unique molecular configuration, featuring a carbonyl group attached to an ethyl chain, enhances its potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N2OC_8H_6N_2O. The compound's structural attributes contribute significantly to its biological activities. The presence of the isoxazole ring is known to influence the reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for antibiotic development. In studies comparing its activity with standard antibiotics, it demonstrated comparable or superior inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen Inhibition Zone (mm) Standard Antibiotic Inhibition Zone (mm)
Staphylococcus aureus20Ciprofloxacin22
Escherichia coli18Fluconazole28
Salmonella typhimurium16--

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have indicated that derivatives of isoxazolo-pyridines can inhibit pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases. The mechanism involves the modulation of cytokine production and inhibition of cyclooxygenase enzymes .

Anticancer Activity

This compound has been investigated for its anticancer effects against various human cancer cell lines. In vitro studies using the MTT assay revealed that the compound exhibits cytotoxic properties against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells. Notably, it showed lower toxicity towards normal lung fibroblast cells (WI-38), indicating a favorable selectivity profile .

Case Studies

Several case studies have highlighted the therapeutic potential of isoxazole derivatives. For instance, a study conducted on a series of isoxazolo-pyridine compounds demonstrated that certain derivatives exhibited potent activity against cancer cell lines while maintaining low toxicity levels in normal cells . Another study focused on the synthesis and biological evaluation of new sulfonamide derivatives of isoxazolo[5,4-b]pyridine confirmed their antibacterial and antiproliferative activities .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

1-([1,2]oxazolo[5,4-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C8H6N2O2/c1-5(11)7-6-3-2-4-9-8(6)12-10-7/h2-4H,1H3

InChI Key

REHPNCRXIIDBKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC2=C1C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.